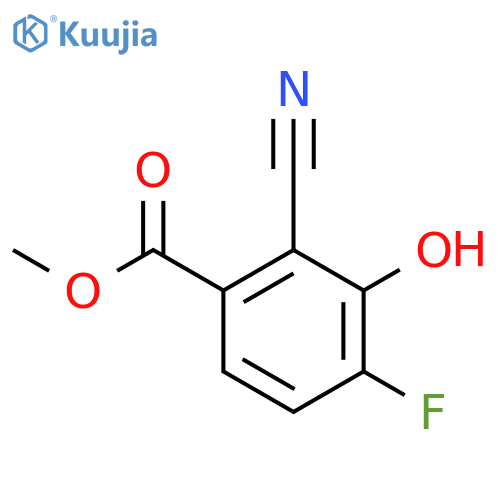

Cas no 1807033-65-3 (Methyl 2-cyano-4-fluoro-3-hydroxybenzoate)

Methyl 2-cyano-4-fluoro-3-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyano-4-fluoro-3-hydroxybenzoate

-

- インチ: 1S/C9H6FNO3/c1-14-9(13)5-2-3-7(10)8(12)6(5)4-11/h2-3,12H,1H3

- InChIKey: BAVRTWLLHDAHKV-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(C(=O)OC)=C(C#N)C=1O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 273

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 70.3

Methyl 2-cyano-4-fluoro-3-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015011538-500mg |

Methyl 2-cyano-4-fluoro-3-hydroxybenzoate |

1807033-65-3 | 97% | 500mg |

839.45 USD | 2021-06-21 | |

| Alichem | A015011538-250mg |

Methyl 2-cyano-4-fluoro-3-hydroxybenzoate |

1807033-65-3 | 97% | 250mg |

484.80 USD | 2021-06-21 | |

| Alichem | A015011538-1g |

Methyl 2-cyano-4-fluoro-3-hydroxybenzoate |

1807033-65-3 | 97% | 1g |

1,490.00 USD | 2021-06-21 |

Methyl 2-cyano-4-fluoro-3-hydroxybenzoate 関連文献

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

Methyl 2-cyano-4-fluoro-3-hydroxybenzoateに関する追加情報

Methyl 2-cyano-4-fluoro-3-hydroxybenzoate (CAS No. 1807033-65-3)

Methyl 2-cyano-4-fluoro-3-hydroxybenzoate, with the CAS number 1807033-65-3, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, including a cyano group, a fluoro substituent, and a hydroxyl group attached to a benzoate backbone, exhibits intriguing chemical and biological properties. Recent studies have highlighted its potential applications in drug design, particularly in the development of anti-inflammatory and anticancer agents.

The synthesis of Methyl 2-cyano-4-fluoro-3-hydroxybenzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. Advanced techniques such as Suzuki coupling and Friedel-Crafts acylation have been employed to achieve high yields and purity. The compound's stability under various conditions has been extensively studied, revealing its resistance to thermal degradation and susceptibility to nucleophilic attack under specific pH conditions.

One of the most compelling aspects of this compound is its ability to act as a versatile building block in organic synthesis. Researchers have demonstrated its utility in constructing complex molecular frameworks, including heterocyclic compounds and bioactive molecules. For instance, recent work published in *Journal of Medicinal Chemistry* showcased how Methyl 2-cyano-4-fluoro-3-hydroxybenzoate can be transformed into potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.

In terms of pharmacological activity, this compound has exhibited significant anti-inflammatory properties in preclinical models. Studies conducted at the University of California, San Francisco, revealed that it suppresses the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest potential applications in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Moreover, Methyl 2-cyano-4-fluoro-3-hydroxybenzoate has been explored for its role in photovoltaic materials. Its ability to act as an electron acceptor in organic solar cells has been investigated, with promising results indicating improved charge transport properties compared to conventional materials. This dual functionality underscores its importance as both a pharmaceutical and materials science research focus.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals, which are critical for predicting its reactivity in various chemical transformations. These computational studies have also guided the design of more efficient synthetic routes and novel derivatives.

In conclusion, Methyl 2-cyano-4-fluoro-3-hydroxybenzoate (CAS No. 1807033-65-3) stands out as a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique combination of structural features and functional groups makes it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery and materials science.

1807033-65-3 (Methyl 2-cyano-4-fluoro-3-hydroxybenzoate) 関連製品

- 1248915-22-1((6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amine)

- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)

- 1955558-22-1(2-Bromo-4-(chloromethyl)pyridine hydrochloride)

- 2091542-73-1(2-(1-cyano-2-oxocyclohexyl)acetic acid)

- 175136-92-2(5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)

- 1261479-59-7(2,5-Bis(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)

- 1006777-87-2(4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)

- 664364-89-0(rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide)

- 882429-52-9(5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde)

- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)